4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Description
4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals . This particular compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-12-17(27-5)8-9-19(14)28(25,26)22-16-7-6-15-10-11-23(18(15)13-16)20(24)21(2,3)4/h6-9,12-13,22H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOKEXGSXAFEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Chemical Reactions Analysis
4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities . In medicine, sulfonamide-containing compounds are widely used as antibiotics and in the treatment of various diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt various biochemical pathways, leading to the therapeutic effects observed with this compound.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide include other indole derivatives and sulfonamide-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with a similar indole core.
Biological Activity
4-Methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : 4-Methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
The presence of the methoxy group, pivaloyl group, and the sulfonamide moiety contributes to its unique biological properties.
Research indicates that sulfonamides, including this compound, may exert their biological effects through several mechanisms:
-
Inhibition of Enzymatic Activity :
- Sulfonamides can inhibit the activity of enzymes involved in folate synthesis, which is crucial for bacterial growth. This mechanism is similar to that of traditional antibiotics like sulfamethoxazole.
- Targeting Cancer Pathways :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study/Compound | Target | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Compound DL14 (analog) | STAT3 & Tubulin | A549 (Lung), MDA-MB-231 (Breast), HCT-116 (Colon) | 1.35 - 3.04 | Dual-target inhibition |
| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | Tubulin | A549 | 0.83 | Inhibits polymerization |
| N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide | Unknown | Various | Not specified | Antitumor effects |
Case Studies
Several case studies highlight the potential therapeutic applications of sulfonamide derivatives similar to 4-methoxy-2-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide:
-
Anticancer Activity :
A study demonstrated that compounds with similar structures showed significant inhibition of tumor growth in xenograft models, indicating their potential as anticancer agents . -
Antibacterial Properties :
Traditional sulfonamides have been widely used in treating bacterial infections due to their ability to disrupt folate synthesis in bacteria. While specific data on this compound's antibacterial activity is limited, its structural similarity to known sulfonamides suggests potential efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
